BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 2-(2-
Chlorophenoxy)acetaldehyde Molecular
Structure

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |

Compound Name: 2-(2-Chlorophenoxy)acetaldehyde
CAS No.: 65298-23-9
Cat. No.: B2474689

Executive Summary

2-(2-Chlorophenoxy)acetaldehyde (CsH7CIlO2) is a reactive electrophilic intermediate
characterized by an ortho-substituted phenyl ether motif linked to an acetaldehyde moiety.
Unlike its para-substituted analog (used in herbicide synthesis), the ortho-chloro isomer is
primarily valued as a regioselective building block for 7-chlorobenzofuran scaffolds and related
heterocyclic pharmaceuticals. Its proximity of the chlorine atom to the ether linkage introduces
specific steric and electronic effects that influence its stability and cyclization kinetics.

Molecular Architecture & Physiochemical Properties
Structural Analysis

The molecule consists of a 2-chlorophenyl group attached to an acetaldehyde chain via an
ether oxygen. The ortho-chlorine substituent exerts a steric influence on the ether oxygen,
affecting the rotational freedom of the -OCHz- bond.
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Parameter Value (Predicted/Experimental)

IUPAC Name 2-(2-Chlorophenoxy)acetaldehyde

Molecular Formula CsH7CIO2

Molecular Weight 170.59 g/mol

SMILES Clclcceec1OCC=0[1][2]

CAS Number Not widely listed; Analogous to 4-Cl isomer
(43018-72-0)

LogP (Predicted) ~1.8-2.1

H-Bond Acceptors 2 (Ether O, Aldehyde O)

Rotatable Bonds 3

Electronic & Steric Properties[3]

« Inductive Effect (-1): The chlorine atom at the C2 position withdraws electron density from the
benzene ring, slightly deactivating it towards electrophilic aromatic substitution compared to
unsubstituted phenoxyacetaldehyde.

o Lone Pair Interaction: The oxygen lone pairs interact with the aromatic pi-system, but the
ortho-chloro group may force the side chain out of planarity to minimize steric clash,
potentially enhancing the reactivity of the aldehyde group by reducing conjugation.

Synthetic Pathways[4][5]

The synthesis of 2-(2-Chlorophenoxy)acetaldehyde requires controlled conditions to prevent
polymerization of the aldehyde or over-oxidation. The most robust route involves the alkylation
of 2-chlorophenol followed by hydrolysis.

Primary Route: Williamson Ether Synthesis via Acetal

This method avoids the direct handling of unstable haloacetaldehydes by using a protected
acetal intermediate.
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o Alkylation: 2-Chlorophenol is treated with a base (K2COs or NaH) and 2-chloroacetaldehyde
diethyl acetal (or bromoacetaldehyde diethyl acetal) in DMF or acetone.[3]

o Hydrolysis: The resulting acetal (1-(2,2-diethoxyethoxy)-2-chlorobenzene) is hydrolyzed
using dilute acid (HCI or H2S0Oa4) to release the free aldehyde.

Secondary Route: Oxidation of Alcohol

Alternatively, 2-(2-chlorophenoxy)ethanol can be oxidized using mild conditions (Swern
oxidation or Dess-Martin Periodinane) to yield the aldehyde. Strong oxidants (KMnQOa4) must be
avoided to prevent conversion to the carboxylic acid.
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Figure 1: Synthetic pathways for 2-(2-Chlorophenoxy)acetaldehyde showing the acetal
protection route and alcohol oxidation route.

Reactivity Profile & Applications

The bifunctional nature of 2-(2-Chlorophenoxy)acetaldehyde (aryl chloride + aldehyde)
makes it a versatile scaffold.

Cyclization to Benzofurans

The most critical application is the synthesis of 7-chlorobenzofuran. Under acidic conditions
(e.g., polyphosphoric acid or H2SOa4), the aldehyde carbonyl undergoes intramolecular
electrophilic attack on the aromatic ring.[3]
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» Mechanism: The aldehyde is protonated, creating an oxonium ion which attacks the C6
position of the benzene ring (para to the chlorine, ortho to the ether oxygen). Subsequent

dehydration yields the benzofuran.

o Regioselectivity: The 2-chloro substituent blocks one ortho position, directing cyclization to

the other unsubstituted ortho position.

Reductive Amination

The aldehyde group readily condenses with primary amines to form imines, which can be
reduced (using NaBHa4 or NaBH(OACc)3) to form secondary amines.[3] This is a common
pathway for generating beta-blocker analogs or calcium channel blocker intermediates.[3]

Oxidation

The aldehyde is sensitive to oxidation and will convert to 2-(2-chlorophenoxy)acetic acid upon
exposure to air or strong oxidants. This acid is a structural analog of the herbicide 2,4-D but
exhibits different biological selectivity.
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Figure 2: Divergent reactivity profile showing cyclization, amination, and oxidation pathways.

Safety & Handling Protocol

As an alpha-phenoxy aldehyde, this compound is expected to be a skin and eye irritant and a

potential sensitizer.[3]
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« Storage: Store under an inert atmosphere (Nitrogen/Argon) at -20°C to prevent autoxidation
to the acid or polymerization.

¢ Handling: Use only in a chemical fume hood. Avoid contact with strong bases which can
cause aldol polymerization.[3]

« Toxicity: While specific data for the 2-chloro isomer is limited, analogs (chloroacetaldehyde
derivatives) are alkylating agents.[3][4] Treat as a potential mutagen.[3][4]

References

e PubChem. (2025).[2][3] 2-(2-Chlorophenyl)acetaldehyde and related Phenoxy analogs.
National Library of Medicine.[3] [Link][3]

+ Organic Syntheses. (1971).[3] Bromoacetaldehyde Diethyl Acetal. Org. Synth. 1971, 51,[3]
39. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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